molecular formula C18H15N3O2S2 B2649673 6-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049410-55-0

6-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2649673
CAS No.: 1049410-55-0
M. Wt: 369.46
InChI Key: LRRZTGQCAKQKQN-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole carboxamide derivatives have been studied for their potential as antimycobacterial agents . They have been synthesized in combination with piperazine and various 1,2,3 triazoles .


Synthesis Analysis

The synthesis of similar compounds involves the combination of 2-aminothiazole and a-bromo-4-fluoroacetophenone in ethanol, which is then heated under reflux .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 2-aminothiazole and a-bromo-4-fluoroacetophenone in ethanol .

Scientific Research Applications

Anti-inflammatory and Immunomodulatory Effects

Studies have highlighted the synthesis and potential anti-inflammatory effects of imidazo[2,1-b]thiazole derivatives. These compounds, related to the specified chemical structure, have been tested for their effects on in vitro neutrophil activation, including locomotion induced by chemoattractants, superoxide generation, and lysozyme degranulation triggered by agonists. Some derivatives showed significant inhibitory effects, suggesting their potential as anti-inflammatory agents (Andreani et al., 2000). Additionally, modulation of the CD2-receptor of human T trypsinized lymphocytes by several imidazo[2,1-b]thiazoles indicates their immunomodulatory potential, which could be relevant in managing immune-related disorders (Harraga et al., 1994).

Antimicrobial and Antituberculosis Activity

Imidazo[2,1-b]thiazole derivatives have shown promise in antimicrobial and antituberculosis activities. A study on the ‘green’ synthesis of adamantyl-imidazolo-thiadiazoles reported potent inhibitory activity towards Mycobacterium tuberculosis, suggesting the utility of these compounds in developing new antituberculosis agents (Anusha et al., 2015). The structural features conducive to antimicrobial efficacy have been explored, providing insights into the design of novel therapeutics targeting resistant microbial strains.

Anticancer Potential

Research into the synthesis and biological evaluation of novel imidazo[2,1-b]thiazole derivatives has uncovered compounds with potent anticancer properties. For instance, certain derivatives have demonstrated cytotoxic activity against human cancer cell lines, suggesting the potential application of these compounds in cancer therapy (Ding et al., 2012). These findings indicate the versatility of imidazo[2,1-b]thiazole derivatives in medicinal chemistry, highlighting their potential across a range of therapeutic areas.

Mechanism of Action

While the exact mechanism of action for “6-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide” is not known, similar compounds have shown selective inhibition of Mycobacterium tuberculosis .

Future Directions

The future directions for research on “6-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide” could involve further exploration of its potential as an antimycobacterial agent, given the promising results seen with similar compounds .

Properties

IUPAC Name

6-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-23-13-6-4-12(5-7-13)15-10-21-16(11-25-18(21)20-15)17(22)19-9-14-3-2-8-24-14/h2-8,10-11H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRZTGQCAKQKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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